molecular formula C15H11F3N2O4S B3553023 2-[(2-nitrophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[(2-nitrophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3553023
M. Wt: 372.3 g/mol
InChI Key: KTGATXNVJKCVII-UHFFFAOYSA-N
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Description

2-[(2-nitrophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C15H11F3N2O4S and its molecular weight is 372.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(2-nitrophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide is 372.03916250 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(2-nitrophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-nitrophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-nitrophenyl)sulfinyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O4S/c16-15(17,18)10-4-3-5-11(8-10)19-14(21)9-25(24)13-7-2-1-6-12(13)20(22)23/h1-8H,9H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGATXNVJKCVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

The effects of CBKinase1_001793 on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, CBKinase1_001793 has been shown to regulate the replication and transcription of cytorhabdoviruses by phosphorylating a phosphoprotein serine-rich motif. This regulation is crucial for maintaining the balance between virus replication and transcription, thereby affecting the overall cellular response to viral infections.

Molecular Mechanism

At the molecular level, CBKinase1_001793 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to interact with specific phosphorylation residues, thereby mediating the activation and function of various kinases. These interactions are essential for the regulation of downstream signaling specificity and the overall cellular response to external stimuli.

Temporal Effects in Laboratory Settings

The temporal effects of CBKinase1_001793 in laboratory settings include changes in its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s kinase activity can be modulated over time, affecting its overall efficacy and stability.

Metabolic Pathways

CBKinase1_001793: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to activate alternative mitochondrial metabolic pathways, ensuring cellular energy homeostasis during stress conditions. These interactions are essential for maintaining cellular function and survival under adverse conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2-nitrophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
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2-[(2-nitrophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.